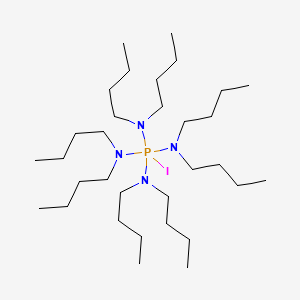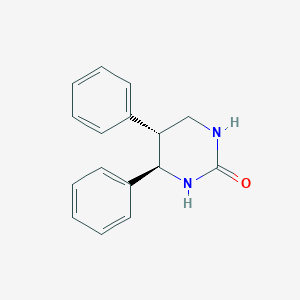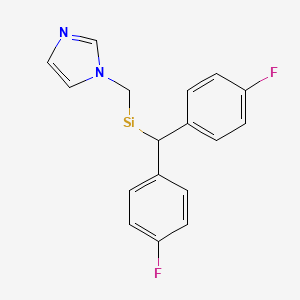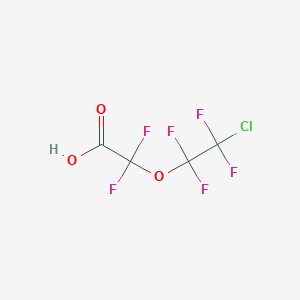![molecular formula C13H17N B14422698 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-53-4](/img/structure/B14422698.png)
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through radical asymmetric intramolecular α-cyclopropanation of aldehydes. This method involves the use of a Cu(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclic skeleton with excellent efficiency . The reaction conditions typically include the use of unactivated alkenes and simple α-methylene groups of aldehydes as the C1 source .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups.
科学的研究の応用
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane: A similar bicyclic compound with different substituents.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
| 86215-53-4 | |
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
3-methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-10-3-5-11(6-4-10)13-7-12(13)8-14(2)9-13/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
IYVOFPIRCZBAEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C23CC2CN(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



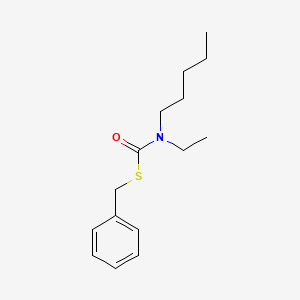

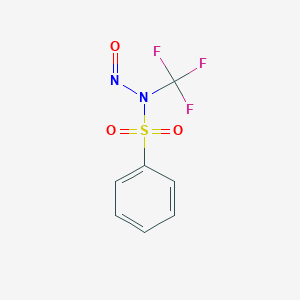
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
